![molecular formula C9H7F2N3O B2411370 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine CAS No. 1512408-08-0](/img/structure/B2411370.png)
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
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Overview
Description
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a chemical compound with the CAS Number: 1512408-08-0 . It has a molecular weight of 211.17 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.17 . It is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
Photochemical Synthesis
The compound 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine and its derivatives have been synthesized through photochemical methodologies. For instance, a study described a photochemical synthesis approach for 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting a process that involves irradiation and the presence of nitrogen nucleophiles like ammonia or primary and secondary aliphatic amines (Buscemi et al., 2001). Another study explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, proposing a synthesis route for fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles (Pace et al., 2004).
Antimicrobial and Antioxidant Activities
Several studies have focused on the synthesis of novel 1,2,4-triazole derivatives, including those related to 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, and evaluated their antimicrobial activities. These compounds have been found to possess significant antimicrobial properties against a variety of microorganisms (Bektaş et al., 2007). Furthermore, some derivatives have shown promising antibacterial, antifungal, radical scavenging, and ferric ions (Fe3+) reducing activities (Saundane et al., 2013).
Synthesis of Energetic Material Precursors
The compound and its derivatives have been synthesized and characterized for applications as energetic material precursors. For instance, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a related derivative, has been synthesized and characterized, with emphasis on its crystal structure and potential application as an energetic material precursor (Zhu et al., 2021).
Optoelectronic Applications
Additionally, some studies have synthesized derivatives of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine for potential applications in optoelectronic devices. For instance, 5-Pentafluorophenyl-1,2,4-oxadiazoles, substituted at C(3), have been synthesized and functionalized for potential applications as light emitters in optoelectronic devices (Buscemi et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKKPGGEYDIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC2=NC(=NO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine |
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